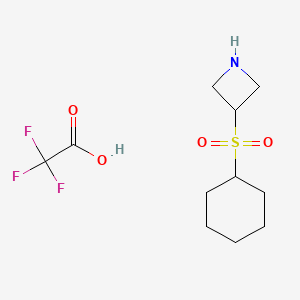
3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure and reactivity. Trifluoroacetic acid, on the other hand, is a strong organic acid with the formula CF₃COOH, widely used in organic synthesis and as a solvent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexanesulfonyl)azetidine typically involves the reaction of azetidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-(Cyclohexanesulfonyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions or nucleophilic reagents like hydroxide ions are commonly used to induce ring-opening.
Major Products Formed
Substitution Reactions: Products include various substituted azetidines depending on the nucleophile used.
Ring-Opening Reactions: Products include linear amines or sulfonamides, depending on the reaction conditions and reagents used.
科学研究应用
3-(Cyclohexanesulfonyl)azetidine has several applications in scientific research:
作用机制
The mechanism of action of 3-(Cyclohexanesulfonyl)azetidine involves its interaction with biological targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring can also interact with nucleic acids and other biomolecules, affecting their function .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are also highly reactive and used in similar applications.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable compared to azetidines.
Uniqueness
3-(Cyclohexanesulfonyl)azetidine is unique due to its combination of a strained azetidine ring and a bulky cyclohexanesulfonyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .
属性
分子式 |
C11H18F3NO4S |
|---|---|
分子量 |
317.33 g/mol |
IUPAC 名称 |
3-cyclohexylsulfonylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2S.C2HF3O2/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h8-10H,1-7H2;(H,6,7) |
InChI 键 |
TZKVDGRNZJTOGN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)S(=O)(=O)C2CNC2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


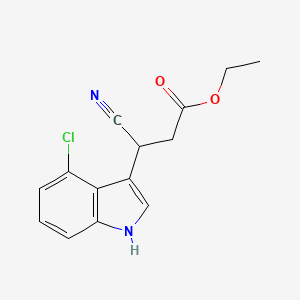
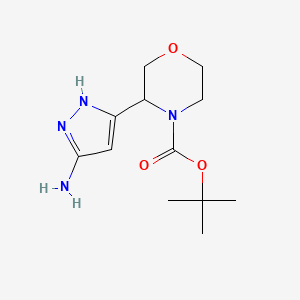
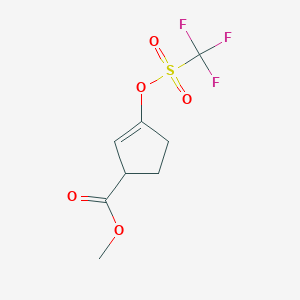
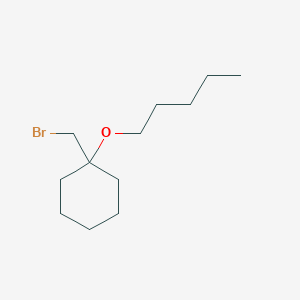
![3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13478828.png)
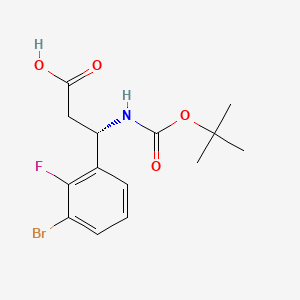
![6-Thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13478854.png)
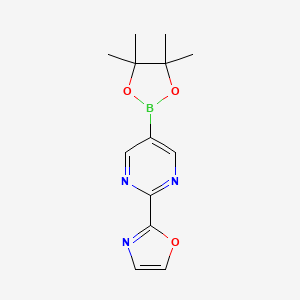
![rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13478875.png)
![3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B13478877.png)
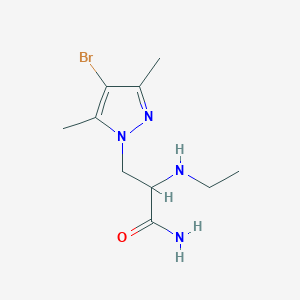
![tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate](/img/structure/B13478883.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)

